Cas no 81446-29-9 ((-)-pinoresinol)

(-) -pinoresinol is a plant derived tetrahydrofuran lignan that inhibits α- Glucosidase( α- Glucosidase), as a hypoglycemic agent. At the same time, (-) - pinoresinol also has a certain anti-inflammatory effect. As a chemopreventive agent, it induces the increase of apoptosis and G2 / M arrest of cell cycle
(-)-pinoresinol structure
(-)-pinoresinol structure
(-)-pinoresinol
81446-29-9
C20H22O6
358.385086536407
2078613
11168362

(-)-pinoresinol Properties

Names and Identifiers

    • (-)-pinoresinol
    • (+)-
    • (+-)-1c,4c-Bis-(4-hydroxy-3-methoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
    • (+)-Pinoresinol
    • (+/-)-pinoresinol
    • (7S,7'S,8R,8'R)-3,3'-dimethoxy-7,9':7',9-diepoxylignane-4,4'-diol
    • 1,4-Bis-(4-hydroxy-3-methoxy-phenyl)-tetrahydro-furo[3,4-c]furan
    • 2,2'-dimethoxy-4,4'-(tetrahydro-furo[3,4-c]furan-1,4-diyl)-bis-phenol
    • 2,6-bis-(3-methoxy-4-hydroxy phenyl)-cis-3,7-dioxabicyclo[3.3.0]octane
    • 2,6-di(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
    • pinoresinol
    • (+)-syringaresinol
    • pinoresinol monomethyl ether
    • 1H,3H-Furo[3,4-c]furan, phenol deriv. (ZCI)
    • 4,4′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxyphenol] (ACI)
    • Phenol, 4,4′-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-, [1R-(1α,3aα,4α,6aα)]- (ZCI)
    • Q27155117
    • 41607-20-9
    • (-)-pinoresinol glucoside
    • CHEMBL573336
    • C17529
    • AKOS040762633
    • FS-6845
    • CHEBI:81162
    • D85072
    • Epipinoresinol-4-O-beta-D-glucoside
    • (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • HY-N0946
    • CS-0016079
    • (-)-Pinoresinol 4-O-glucoside
    • Q27135716
    • SCHEMBL15481159
    • (7beta,7'beta,8beta,8'beta)-3,3'-dimethoxy-7,9':7',9-diepoxylignane-4,4'-diol
    • GLXC-14834
    • CHEMBL267963
    • BDBM50208826
    • C20455
    • 4-[(3R,3aS,6R,6aS)-6-(3-methoxy-4-oxidanyl-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenol
    • AKOS040760637
    • 81446-29-9
    • 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
    • FS-7642
    • 4-[(1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol
    • 4,4'-(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2-methoxyphenol)
    • (?)-Pinoresinol
    • CHEBI:67245
    • 4,4'-(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2-methoxyphenol)
    • DA-59411
    • 4-((3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2-methoxyphenol
    • +Expand
    • HGXBRUKMWQGOIE-NSMLZSOPSA-N
    • 1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1
    • O(C1C(O)=CC=C([C@@H]2OC[C@H]3[C@H](C4C=CC(O)=C(OC)C=4)OC[C@@H]23)C=1)C

Computed Properties

  • 358.14200
  • 2
  • 6
  • 4
  • 520.19446183g/mol
  • 26
  • 741
  • 0
  • 9
  • 0
  • 0
  • 0
  • 1
  • 0.5
  • 157Ų

Experimental Properties

  • 3.19020
  • 77.38000
  • 556.5±50.0 °C at 760 mmHg
  • 119-120 ºC
  • 0.0±1.6 mmHg at 25°C
  • 290.4±30.1 °C
  • Very slightly soluble (0.14 g/l) (25 º C),
  • Powder
  • 1.287±0.06 g/cm3 (20 ºC 760 Torr),

(-)-pinoresinol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G39F-1mg
(-)-PINORESINOL
81446-29-9 ≥95%
1mg
$143.00 2024-04-21
A2B Chem LLC
AH49923-1mg
(-)-Pinoresinol
81446-29-9 ≥95%
1mg
$87.00 2024-04-19
Aaron
AR00G3HR-5mg
(-)-PINORESINOL
81446-29-9
5mg
$607.00
ChemFaces
CFN92287-5mg
(-)-Pinoresinol
81446-29-9 >=98%
5mg
$268
MedChemExpress
HY-126067-1mg
(-)-Pinoresinol
81446-29-9
1mg
¥1260
TargetMol Chemicals
TN2079-5 mg
(-)-Pinoresinol
81446-29-9 99.78%
5mg
¥ 3,980
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P27990-5mg
Pinoresinol
81446-29-9
5mg
¥2400.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2079-5 mg
(-)-Pinoresinol
81446-29-9
5mg
¥2814.00 2022-04-26

(-)-pinoresinol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: NADPH ,  Hydrogen peroxide Solvents: Water ;  1 h, pH 7, 30 °C
Reference
Enantioselective lignan synthesis by cell-free extracts of Forsythia koreana
Umezawa, Toshiaki; et al, Bioscience, 1994, 58(2), 230-4

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
Reference
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Laccase Solvents: Ethanol ,  Water ;  pH 5, rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
An enantiocomplementary dirigent protein for the enantioselective laccase-catalyzed oxidative coupling of phenols
Pickel, Benjamin; et al, Angewandte Chemie, 2010, 49(1), 202-204

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  40 min, 0 °C; 1 h, 0 °C
2.1 Reagents: Oxygen Catalysts: Laccase Solvents: Ethanol ,  Water ;  pH 5, rt; 1 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
An enantiocomplementary dirigent protein for the enantioselective laccase-catalyzed oxidative coupling of phenols
Pickel, Benjamin; et al, Angewandte Chemie, 2010, 49(1), 202-204

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Ethanol ;  0 °C; 2 d, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  40 min, 0 °C; 1 h, 0 °C
3.1 Reagents: Oxygen Catalysts: Laccase Solvents: Ethanol ,  Water ;  pH 5, rt; 1 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
An enantiocomplementary dirigent protein for the enantioselective laccase-catalyzed oxidative coupling of phenols
Pickel, Benjamin; et al, Angewandte Chemie, 2010, 49(1), 202-204

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
Reference
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
Reference
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Oxygen ;  2 h, pH 4.5, 45 °C
Reference
Laccase catalyses phytophenol furanocyclic dimerization: Substrate specificity and diastereoselective process
Li, Xican ; et al, Journal of Molecular Structure, 2023, 1274,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  3 h, rt
2.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
Reference
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

Synthetic Circuit 10

Reaction Conditions
1.1 24 h, rt
2.1 Reagents: Glucose ,  Sucrose ,  Potassium chloride ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate Solvents: Dimethyl sulfoxide ,  Water ;  72 h, 25 °C
Reference
Enantioselective accumulation of (-)-pinoresinol through O-demethylation of (±)-eudesmin by Aspergillus niger
Kasahara, Hiroyuki; et al, Phytochemistry, 1997, 44(8), 1479-1482

(-)-pinoresinol Raw materials

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